1-Benzylpyrrolidine
Overview
Description
1-Benzylpyrrolidine is an organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of pyrrolidine, where a benzyl group is attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Another method involves the reduction of N-benzylpyrrolidin-2-one using a reducing agent such as lithium aluminum hydride. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and the product is isolated by extraction and purification .
Industrial Production Methods
In industrial settings, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems allows for efficient large-scale production while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
1-Benzylpyrrolidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-benzylpyrrolidin-2-one.
Reduction: N-benzylpyrrolidine-2-amine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
1-Benzylpyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The benzyl group enhances its binding affinity to these targets, making it a useful compound in receptor-ligand studies .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-pyrrolidinone: Similar in structure but with a carbonyl group at the 2-position.
N-Benzylpyrrolidine-2-amine: Similar but with an amine group at the 2-position.
Pyrrolidine: The parent compound without the benzyl group.
Uniqueness
1-Benzylpyrrolidine is unique due to the presence of the benzyl group, which significantly alters its chemical and biological properties compared to pyrrolidine. This modification enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-benzylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGCQIIDCZZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184009 | |
Record name | 1-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29897-82-3 | |
Record name | 1-(Phenylmethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29897-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029897823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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